2-(2-Methoxyethyl) 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Description
2-(2-Methoxyethyl) 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate ester featuring a methoxyethyl substituent at the 2-position and a methyl ester at the 4-position. This compound belongs to the Gewald reaction product family, widely used in synthesizing pharmacologically active heterocycles.
Properties
IUPAC Name |
2-O-(2-methoxyethyl) 4-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-6-7(10(13)16-3)9(12)18-8(6)11(14)17-5-4-15-2/h4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPISEUQBQMHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyethyl) 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a complex organic compound characterized by its thiophene core and functional groups, including two carboxylate groups and an amino group. Its molecular formula is , with a molecular weight of approximately 257.31 g/mol. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing sulfur, which is significant for its chemical reactivity. The methoxyethyl substituent may enhance solubility and bioavailability compared to other thiophene derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₄S |
| Molecular Weight | 257.31 g/mol |
| Functional Groups | Carboxylate, Amino |
| Solubility | Enhanced by methoxyethyl |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Interaction studies suggest binding affinities with proteins involved in inflammatory pathways and microbial resistance mechanisms. The compound has shown potential against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of antimicrobial agents .
Cytotoxicity and Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on specific cell lines, including HaCat and Balb/c 3T3 cells. For instance, a derivative compound exhibited significant antifungal activity against Candida species and selective action against Micrococcus luteus . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various thiophene derivatives, including the target compound, against Pseudomonas aeruginosa and Escherichia coli. The results indicated a MIC value of , demonstrating strong antibacterial potential comparable to established antibiotics like ciprofloxacin .
Case Study 2: Cytotoxicity Evaluation
In vitro assays assessed the cytotoxic effects on human keratinocyte (HaCat) cells. The results revealed that certain derivatives induced significant cell death at concentrations that did not affect normal cell viability, suggesting a selective cytotoxic profile .
Molecular docking studies have provided insights into the binding interactions of the compound with biological targets such as DNA gyrase. Key interactions include hydrogen bonds with essential amino acids within the active site, which are crucial for its antibacterial activity. This mechanism is similar to that observed with known antibiotics, indicating a potential pathway for therapeutic development .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure allows for potential interactions with biological targets, making it relevant in drug discovery and development.
A. Anti-inflammatory Properties
Preliminary studies suggest that this compound may interact with proteins involved in inflammatory pathways. Its amino and carboxylate groups could enhance its binding affinity to specific enzymes or receptors implicated in inflammation .
B. Antimicrobial Activity
Research indicates that derivatives of thiophene compounds can exhibit antimicrobial properties. The specific interactions of 2-(2-Methoxyethyl) 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate with microbial targets are under investigation to determine its efficacy against resistant strains .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions, such as elevated temperatures or the presence of catalysts. Understanding its synthesis is crucial for optimizing yields and purity for research applications .
Structure-Activity Relationship (SAR)
Investigations into similar compounds reveal that modifications to the thiophene ring and substituents significantly influence biological activity. The methoxyethyl group may enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .
A. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits nanomolar activity against various human cancer cell lines, indicating a broad-spectrum antitumor potential .
B. Animal Models
Preclinical trials using murine models have shown that administration of this compound results in a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in ester substituents at the 2- and 4-positions, influencing molecular weight, solubility, and reactivity:
Key Observations :
- The methoxyethyl group in the target compound increases hydrophilicity compared to ethyl or tert-butyl esters, which may enhance aqueous solubility for biological applications .
- Bulkier substituents (e.g., tert-butyl) reduce reactivity in nucleophilic substitution reactions but improve thermal stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Methoxyethyl) 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives are often prepared by refluxing precursors (e.g., 5-amino-3-methylthiophene intermediates) with alkylating agents like ethyl chloroformate in ethanol, using sodium ethoxide as a base. Reaction conditions (e.g., 20 hours under reflux) and stoichiometric ratios are critical for yield optimization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include a singlet for the NH₂ group (~δ 7.95 ppm), methyl ester protons (δ ~3.80 ppm), and methoxyethyl protons (δ ~3.50-4.20 ppm) .
- ¹³C NMR : Carboxylate carbonyls appear at δ ~165-170 ppm, while thiophene carbons resonate between δ 110-140 ppm .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene C-S (~680 cm⁻¹) confirm functional groups .
Q. What solvents and reaction conditions are optimal for its crystallization?
- Methodology : Ethanol, toluene, or dichloromethane are commonly used. Slow evaporation at 4°C promotes crystal growth. For example, dichloromethane solutions layered with hexane yield X-ray-quality crystals suitable for SHELX refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses involving this compound?
- Methodology :
- Catalyst Screening : Test bases (e.g., NaOEt vs. pyridine) to enhance nucleophilic substitution efficiency .
- Temperature Control : Reflux in ethanol (78°C) vs. lower temperatures (40-60°C) to minimize side reactions .
- Workup Strategies : Use ice-water quenching to precipitate the product, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
- Methodology :
- Reproducibility Checks : Repeat synthesis under identical conditions (e.g., 20-hour reflux) to verify melting points (lit. 107–109°C vs. observed 105–107°C) .
- Spectral Reanalysis : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted 5-amino intermediates) affecting physical properties .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this thiophene derivative?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites on the thiophene ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., hepatitis C virus NS5B polymerase) using AutoDock Vina to guide analogue design .
Q. How can researchers design analogues of this compound to enhance biological activity while maintaining solubility?
- Methodology :
- Functional Group Modification : Replace the methoxyethyl group with PEG chains to improve aqueous solubility .
- Bioisosteric Replacement : Substitute the methyl ester with a carboxamide group to mimic natural substrates in enzyme assays .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and test against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
